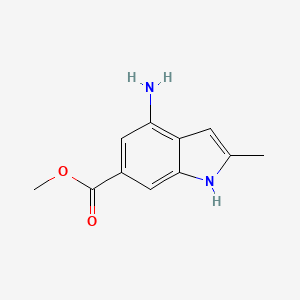

4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, offers interesting possibilities for research and development in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

Functional Group Introduction: The amino and methyl groups are introduced through specific reactions such as amination and methylation.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Key Reactions

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Produces amines or alcohols.

- Substitution : Facilitates the formation of halogenated derivatives.

Scientific Research Applications

The compound has garnered attention for its potential in various fields:

Medicinal Chemistry

4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester is being investigated for its therapeutic potential :

- Antiviral Activity : Studies suggest it may inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Properties : Preliminary research indicates that it could act as an anticancer agent by targeting specific cancer cell pathways.

- Antimicrobial Effects : Exhibits activity against various bacterial strains, suggesting its utility in developing new antibiotics .

Biological Research

The compound's interaction with biological systems is under study:

- Receptor Binding : It binds to multiple receptors, influencing various biological processes. This interaction is crucial for understanding its mechanism of action in therapeutic applications.

- Enzyme Inhibition : Potentially acts as an inhibitor for enzymes involved in disease processes, which could lead to novel treatment strategies .

Industrial Applications

In addition to its research applications, this compound is utilized in the chemical industry:

- Synthesis of Complex Molecules : Serves as a building block for synthesizing more complex pharmaceutical compounds.

- Material Development : Used in creating new materials with specific chemical properties, enhancing product performance in various applications .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Properties | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anticancer Activity | Showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells. |

| Study C | Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. |

Comparison with Related Compounds

The compound can be compared with other indole derivatives to highlight its unique properties:

| Compound | Structure | Application |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |

| Methyl indole-6-carboxylate | Intermediate in synthesis | Used in pharmaceuticals |

| 4-Aminoindole | Similar structure | Investigated for neuroprotective effects |

Wirkmechanismus

The mechanism of action of 4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . This includes modulation of enzyme activity, receptor binding, and interaction with nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Indole-2-carboxylic acid: Known for its biological activity and therapeutic potential.

Methyl indole-6-carboxylate: Used in the synthesis of various bioactive compounds.

Uniqueness

4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for research and development in multiple scientific disciplines.

Biologische Aktivität

4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester, also known as methyl 4-amino-1H-indole-6-carboxylate, is an organic compound characterized by its indole structure, which is associated with a variety of biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

- Molecular Formula : C₁₀H₁₀N₂O₂

- Molecular Weight : Approximately 190.2 g/mol

- Melting Point : 160 to 163 °C

- Structure : Contains an amino group at the 4-position and a carboxylic acid methyl ester at the 6-position, contributing to its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The indole core facilitates binding to various receptors, influencing multiple biological processes. Key mechanisms include:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication pathways. For instance, derivatives of indole-2-carboxylic acid have been noted for their ability to inhibit HIV-1 integrase, suggesting a possible pathway for further exploration with related compounds .

- Anticancer Properties : Research indicates that compounds with indole structures exhibit significant anticancer activity. For example, studies have demonstrated the ability of indole derivatives to induce apoptosis in cancer cells through various mechanisms such as caspase activation and inhibition of anti-apoptotic proteins .

Biological Activities

This compound has been investigated for several biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.

- Anticancer Activity : Demonstrated cytotoxic effects on various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl indole-6-carboxylate | Indole ring with carboxylate group | Lacks amino substitution at position 4 |

| 4-Aminoindole | Contains an amino group | No carboxylic function |

| Methyl 1H-indole-4-carboxylate | Indole ring with carboxylate at position 4 | Different position of carboxylate group |

| Methyl 6-aminoindolecarboxylate | Amino group at position 6 | Different amino positioning |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

- Anticancer Efficacy : A study reported that derivatives of indoles exhibited IC50 values indicating potent cytotoxicity against colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines. The most effective derivative showed an IC50 value as low as 6.76 µg/mL, significantly lower than standard chemotherapeutics like fluorouracil .

- Mechanistic Studies : Investigations into the binding interactions revealed that certain structural modifications enhance the compound's ability to chelate metal ions crucial for enzyme activity in cancer cells, further supporting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

methyl 4-amino-2-methyl-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-3-8-9(12)4-7(11(14)15-2)5-10(8)13-6/h3-5,13H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJSTIHSOSFRHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2N1)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.